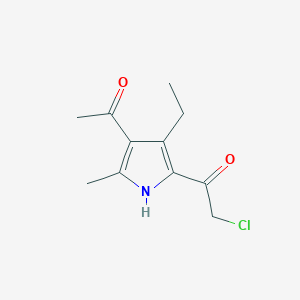

1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one

Description

1-(4-Acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one is a substituted pyrrole derivative characterized by a 1H-pyrrol-2-yl core functionalized with acetyl, ethyl, methyl, and chloro substituents. The acetyl group at position 4, ethyl at position 3, and methyl at position 5 create steric and electronic effects that influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-4-8-10(7(3)14)6(2)13-11(8)9(15)5-12/h13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWJOFFJBWRUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the reaction of ethyl acetoacetate with hydrazine to form a pyrrole derivative, followed by acylation and chlorination reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and selectivity. The process requires precise temperature and pressure control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles, such as hydroxide ions (OH-) or ammonia (NH3), can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyrrole derivatives allow for comparative analysis of reactivity, synthesis, and applications. Key analogs include:

Table 1: Structural and Functional Comparison

Key Findings:

Synthetic Accessibility: The target compound shares synthetic strategies with analogs like 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, which is synthesized via PdCl₂/CuI/Ph₃P-catalyzed cyclization (75% yield) . Similar palladium/copper systems may apply to the target compound for functionalization of the pyrrole core. Chloroacetyl derivatives (e.g., 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one) are often prepared via nucleophilic acyl substitution, suggesting compatibility with the target’s 2-chloroethanone group .

Reactivity and Applications: The 2-chloroethanone group in the target compound is critical for electrophilic reactions, similar to 1-(2-amino-5-bromophenyl)-2-chloroethan-1-one, which undergoes enzymatic reduction by ketoreductases (KREDs) to yield chiral alcohols for drug intermediates . 4-Acetyl-5-(2-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one demonstrates that acetyl and hydroxyl groups enhance hydrogen bonding, useful in probe design . The target’s acetyl and ethyl/methyl groups may similarly stabilize crystal packing or ligand-receptor interactions.

Structural Modifications and Bioactivity :

- Substitution at position 3 (ethyl in the target vs. methyl in 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ) affects steric bulk, influencing regioselectivity in cyclization reactions .

- Thiophene/furan heterocycles (in analogs ) enhance π-stacking and electronic delocalization compared to the target’s simpler alkyl/acetyl groups, which may limit optoelectronic applications but improve metabolic stability in drug design.

Spectroscopic Data :

- NMR profiles of analogs (e.g., 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ) show distinct shifts for protons near electronegative substituents (e.g., δ 7.2–7.8 ppm for aromatic protons) . The target’s ethyl and methyl groups would likely exhibit upfield shifts (δ 1.0–2.5 ppm) in ¹H NMR .

Biological Activity

The compound 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies concerning this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves a straightforward reaction of pyrrole derivatives with chloroacetyl compounds. The general procedure includes:

- Reagents : 4-acetyl-3-ethyl-5-methylpyrrole, chloroacetyl chloride, and a base catalyst.

- Conditions : The reaction is often conducted under reflux conditions in an organic solvent.

- Purification : The product is purified through recrystallization or chromatography.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that pyrrole derivatives can possess significant antibacterial and antifungal activity. The specific compound has been tested against various microbial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the chloro group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. A study reported a significant reduction in cell viability at concentrations above 20 µM.

- Anti-inflammatory Effects : Another study explored its anti-inflammatory properties, revealing that it inhibits the production of pro-inflammatory cytokines in macrophages.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of pyrrole derivatives:

- Structure Activity Relationship (SAR) : Various derivatives have been synthesized to study their effects on biological activity. Modifications to the acetyl group and substitution patterns on the pyrrole ring have shown to influence potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.